1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium is a synthetic organic compound It is characterized by the presence of a pyridinium core substituted with a 3,4-dimethoxybenzyl group and a 2,6-dimethylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinium Core: Starting with a pyridine derivative, the core structure is formed through a series of reactions such as alkylation or acylation.
Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the attachment of the 3,4-dimethoxybenzyl group to the pyridinium core, possibly through a nucleophilic substitution reaction.
Attachment of the 2,6-Dimethylphenylcarbamoyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets would need to be elucidated through detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridine
- 1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyrimidine
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium is unique due to its specific substitution pattern on the pyridinium core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H25N2O3+ |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C23H24N2O3/c1-16-7-5-8-17(2)22(16)24-23(26)19-9-6-12-25(15-19)14-18-10-11-20(27-3)21(13-18)28-4/h5-13,15H,14H2,1-4H3/p+1 |
InChI Key |
AAWCMCNTPRYJLB-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C[N+](=CC=C2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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